molecular formula C32H31N5O6S B2426269 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219336-49-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No.: B2426269
CAS No.: 1219336-49-8
M. Wt: 613.69
InChI Key: YMSZFMSJKPXQDP-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H31N5O6S and its molecular weight is 613.69. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O6S/c1-3-27(30(39)34-20-10-14-25-26(16-20)43-18-42-25)44-32-36-23-7-5-4-6-22(23)29-35-24(31(40)37(29)32)13-15-28(38)33-17-19-8-11-21(41-2)12-9-19/h4-12,14,16,24,27H,3,13,15,17-18H2,1-2H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSZFMSJKPXQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings and case studies.

Chemical Structure

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_4O_4S with a molecular weight of approximately 452.52 g/mol. The structure incorporates a benzodioxole moiety, an imidazoquinazoline core, and a butanamide side chain, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for numerous physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, influencing cellular signaling cascades .
  • Enzyme Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of specific serine hydrolases, which are critical in lipid metabolism and signal transduction pathways .
  • Antioxidant Activity : The presence of the benzodioxole group suggests potential antioxidant properties, which could mitigate oxidative stress in biological systems.

Biological Activity Data

The following table summarizes key biological activities reported for the compound:

Biological ActivityEffect/OutcomeReference
GPCR ModulationAlters cellular signaling
Enzyme InhibitionInhibits serine hydrolases
Antioxidant ActivityReduces oxidative stress
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines

Case Studies

  • Cancer Research : A study investigated the cytotoxic effects of the compound on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Inflammation Models : In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated a capacity to protect neuronal cells from oxidative damage, highlighting its therapeutic potential in neurodegenerative disorders .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide exhibit significant antioxidant activity. This property is crucial for potential applications in preventing oxidative stress-related diseases. Studies have demonstrated that these compounds can scavenge free radicals effectively, thus protecting cells from damage .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary investigations have shown that it possesses activity against various bacterial strains and fungi. The presence of the sulfanyl group in its structure is believed to enhance its interaction with microbial targets, leading to inhibition of growth .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. Specific studies have reported promising results in vitro against breast and prostate cancer cells .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for therapeutic applications in:

  • Antioxidant therapies : Utilizing its ability to mitigate oxidative stress.
  • Antimicrobial treatments : Developing new antibiotics or antifungal agents.
  • Cancer therapeutics : Formulating drugs targeting specific cancer types.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:

Study ReferenceFocusFindings
Antioxidant effectsDemonstrated significant reduction in oxidative markers in treated cells.
Antimicrobial testingEffective against multi-drug resistant bacterial strains.
Anticancer activityInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.

Q & A

Q. What are the key considerations for synthesizing and purifying this compound?

The synthesis involves multi-step reactions requiring precise control of solvents (e.g., anhydrous DMF), temperatures (60–80°C), and catalysts (e.g., palladium for coupling reactions). Critical steps include the formation of the imidazoquinazoline core and sulfanyl bridge incorporation. Purification should utilize high-performance liquid chromatography (HPLC) to isolate intermediates and final products with >95% purity. Reaction progress can be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., benzodioxole protons at δ 6.2–6.8 ppm).
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS expected [M+H]⁺ ≈ 650–700 Da).
  • X-ray crystallography (if crystals are obtainable) to resolve the 3D configuration of the imidazoquinazoline core .

Q. What stability challenges arise during storage, and how can they be mitigated?

The sulfanyl group and quinazolinone core are susceptible to oxidation and hydrolysis. Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Conduct stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Modify substituents : Replace the 4-methoxyphenyl carbamoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to assess impact on receptor binding.
  • Compare analogs : Test derivatives from structurally similar compounds (e.g., triazoloquinazolines in ) for activity against targets like kinase enzymes or DNA topoisomerases.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets, such as the ATP-binding pocket of tyrosine kinases .

Q. How should researchers resolve contradictions in reported biological activities across similar compounds?

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and protocols (e.g., IC₅₀ determination via MTT assay) to compare results.
  • Analyze structural nuances : Differences in bioactivity between this compound and analogs (e.g., ’s antimicrobial imidazoline derivatives) may arise from the benzodioxole moiety’s electron-rich nature, affecting membrane permeability .

Q. What methodologies are recommended for studying its mechanism of action in cancer cells?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair).
  • Protein interaction assays : Use surface plasmon resonance (SPR) to measure binding kinetics with suspected targets like PARP-1.
  • In vivo xenograft models : Evaluate efficacy in nude mice bearing MDA-MB-231 tumors, correlating plasma concentrations (via LC-MS/MS) with tumor regression .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Formulation strategies : Use cyclodextrin-based complexes or lipid nanoparticles to enhance solubility.
  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80.
  • Monitor aggregation : Dynamic light scattering (DLS) can detect particulate formation in buffer .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response data?

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., comparing efficacy across cell lines).
  • Report 95% confidence intervals to quantify uncertainty .

Q. How can batch-to-batch variability in synthesis impact experimental outcomes?

  • Quality control (QC) : Implement strict QC via HPLC purity checks (>98%) and NMR lot-to-lot comparisons.
  • Document reaction conditions : Minor variations in catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol% vs. 5 mol%) can alter byproduct profiles.
  • Use internal standards in bioassays to normalize activity data across batches .

Comparative Analysis Table

Structural Feature Biological Impact Reference Compounds
Imidazoquinazoline coreEnhances kinase inhibition2-{(2-butan-2-yl)-3-oxo-2H-imidazo[1,2-c]quinazolin}-5-thiol (anticancer)
Benzodioxole moietyImproves blood-brain barrier penetrationN-(1,3-benzodioxol-5-yl) derivatives (neuroactive)
Sulfanyl linkerModulates redox activity and metabolic stabilityTriazoloquinazoline sulfanyl analogs (antimicrobial)

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